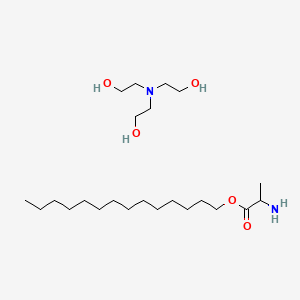

TEA-Myristaminopropionate

Description

TEA-Myristaminopropionate (INCI Name) is a triethanolamine (TEA) salt derived from myristaminopropionic acid. Its chemical structure comprises a C14 myristic acid chain linked to an aminopropionate group, complexed with TEA (2,2',2"-nitrilotriethanol) in a 1:1 molar ratio . Key properties include:

- CAS No.: 61791-98-8

- EINECS No.: 263-210-3

- Function: Primarily acts as an antistatic agent and surfactant in cosmetic formulations .

- Applications: Used in hair care products (e.g., conditioners) to reduce static and improve texture. It may also serve as a mild emulsifier due to its amphiphilic structure .

Properties

CAS No. |

61791-98-8 |

|---|---|

Molecular Formula |

C23H50N2O5 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;tetradecyl 2-aminopropanoate |

InChI |

InChI=1S/C17H35NO2.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18;8-4-1-7(2-5-9)3-6-10/h16H,3-15,18H2,1-2H3;8-10H,1-6H2 |

InChI Key |

PVCNGYDTTQPFPJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(=O)C(C)N.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(C)N.C(CO)N(CCO)CCO |

Other CAS No. |

61791-98-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’‘-nitrilotris(ethanol) (1:1) typically involves the reaction of beta-Alanine with N-tetradecylamine and 2,2’,2’'-nitrilotris(ethanol). The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates .

Biology: In biological research, it is used to study the interactions between surfactants and biological membranes .

Industry: In industrial applications, it is used as an emulsifier, dispersant, and detergent in various formulations .

Mechanism of Action

The mechanism by which beta-Alanine, N-tetradecyl-, compd. with 2,2’,2’'-nitrilotris(ethanol) (1:1) exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function .

Comparison with Similar Compounds

TEA-Myristate

- CAS No.: 41669-40-3

- EINECS No.: 255-486-9

- Structure : Tris(2-hydroxyethyl)ammonium myristate (C14 carboxylate + TEA).

- Function : Emulsifier and surfactant .

- Key Differences: Lacks the aminopropionate group, making it less effective as an antistatic agent compared to this compound. Superior emulsifying properties due to the carboxylate group’s ionic nature .

TEA-Lauroyl Derivatives (e.g., TEA-Lauroyl Lactate)

- Structure : C12 lauric acid chain with ester or amide linkages.

- Function : Emulsifiers and stabilizers in creams and lotions.

- Key Differences :

TEA-Oleate

- Structure : C18 oleic acid (unsaturated) + TEA.

- Function : Emulsifier and moisturizer .

- Key Differences: Unsaturated C18 chain increases oxidative instability but enhances skin penetration. Less suited for high-pH formulations compared to saturated derivatives like this compound .

Data Table: Comparative Overview

| Compound | CAS No. | Carbon Chain | Functional Group | Primary Function |

|---|---|---|---|---|

| This compound | 61791-98-8 | C14 | Aminopropionate + TEA | Antistatic, Surfactant |

| TEA-Myristate | 41669-40-3 | C14 | Carboxylate + TEA | Emulsifier, Surfactant |

| TEA-Lauroyl Lactate | N/A | C12 | Lactate ester + TEA | Emulsifier, Stabilizer |

| TEA-Oleate | N/A | C18 (unsaturated) | Carboxylate + TEA | Emulsifier, Moisturizer |

Research Findings and Grouping Analysis

Performance in Formulations

- This compound: Excels in conditioning and static reduction due to its amine group’s cationic interaction with keratin .

- TEA-Myristate : Preferred for oil-in-water emulsions owing to strong ionic surfactant behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.